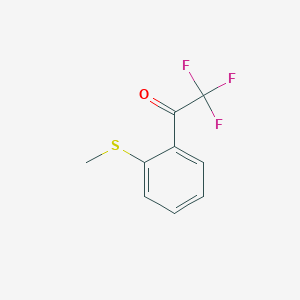

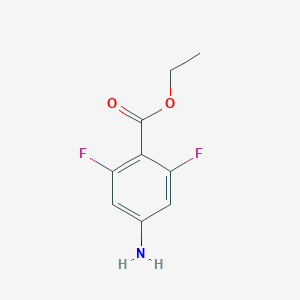

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone often involves electrophilic trifluoromethylthiolation reactions. For instance, diazo compounds have been used as effective electrophilic trifluoromethylthiolation reagents under copper catalysis, transforming a variety of substrates into corresponding trifluoromethylthio compounds with good to high yields (Huang et al., 2016).

Molecular Structure Analysis

Computational and spectroscopic techniques are pivotal in understanding the molecular structure of trifluoromethyl compounds. Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, provide insight into the structural aspects and electronic properties of these molecules (Saraç, 2020).

Chemical Reactions and Properties

Trifluoromethylated compounds exhibit unique chemical reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This influences their participation in various organic reactions, including nucleophilic substitution, addition reactions, and the Fries rearrangement. For example, catalyst- and solvent-free conditions facilitate the Fries rearrangement, showcasing the regioselective synthesis of related benzamide derivatives under microwave assistance (Moreno-Fuquen et al., 2019).

科学的研究の応用

Fluorescent Chemosensors Development

Compounds like 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone can serve as crucial intermediates in the synthesis of fluorescent chemosensors. These sensors are designed for detecting a wide array of analytes including metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The presence of fluorinated groups enhances the sensor's properties, making these compounds valuable in environmental monitoring and analytical chemistry (Roy, 2021).

Organic Synthesis

In the realm of organic synthesis, fluorinated compounds such as trifluoromethanesulfonic acid have been utilized in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bonds formation, and in the synthesis of carbo- and heterocyclic structures. The unique properties of fluorinated reagents, including high protonating power and low nucleophilicity, allow for the generation of cationic species from organic molecules, which can be essential for developing new synthetic pathways (Kazakova & Vasilyev, 2017).

Environmental Biodegradation Studies

Research on the environmental fate of polyfluoroalkyl chemicals, which could include derivatives or related structures of 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, focuses on their biodegradation. These studies are critical for understanding how such compounds break down in the environment, potentially leading to perfluoroalkyl carboxylic acids and sulfonic acids, and assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).

Activation and Transformation of Fluorinated Compounds

The activation and further transformation of aliphatic fluorides, including those with trifluoromethyl groups, are crucial for synthesizing fluorinated building blocks. Such processes involve various methods including Lewis acid activation, Bronsted superacids, and mediation by transition metals. These transformations are foundational in developing pharmaceuticals and agrochemicals with improved properties due to the incorporation of fluorine atoms (Shen et al., 2015).

Exploring Fluorinated Alternatives

The search for safer fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) involves studying novel fluorinated compounds. Such research assesses the sources, environmental distribution, and potential health risks of these alternatives. Understanding the environmental behavior and toxicological profile of new fluorinated chemicals, including those related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, is crucial for developing safer industrial and consumer products (Wang et al., 2019).

特性

IUPAC Name |

2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBAEXYXSJBXPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375263 |

Source

|

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone | |

CAS RN |

166831-65-8 |

Source

|

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)